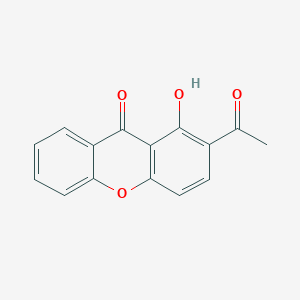

2-Acetyl-1-hydroxy-9H-xanthen-9-one

Description

Properties

CAS No. |

92439-22-0 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-acetyl-1-hydroxyxanthen-9-one |

InChI |

InChI=1S/C15H10O4/c1-8(16)9-6-7-12-13(14(9)17)15(18)10-4-2-3-5-11(10)19-12/h2-7,17H,1H3 |

InChI Key |

HOLMYWXOWZQFNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=C1)OC3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2 Acetyl 1 Hydroxy 9h Xanthen 9 One

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

No mass spectrometry data, including molecular mass or fragmentation patterns, for 2-Acetyl-1-hydroxy-9H-xanthen-9-one is available in the scientific literature.

Electronic Spectroscopy for Conjugation and Chromophore Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

There is no published data on the UV-Vis absorption spectrum of this compound.

Fluorescence Spectroscopy

No information regarding the fluorescence properties, such as excitation and emission spectra, of this compound could be located.

X-ray Crystallography for Solid-State Structure Determination

Conformation and Torsion Angle Analysis

There are no published crystal structures for this compound, and therefore no data on its solid-state conformation or torsion angles.

Intermolecular Interactions in Crystalline State

Without a determined crystal structure, analysis of intermolecular interactions in the crystalline state for this compound is not possible.

Reactivity and Transformational Chemistry of 2 Acetyl 1 Hydroxy 9h Xanthen 9 One

Chemical Transformations of the Acetyl Group

The acetyl group, a methyl ketone attached to the xanthone (B1684191) nucleus, is a versatile functional group that can undergo a variety of chemical reactions. These transformations allow for the synthesis of a wide array of derivatives with modified properties.

The methyl group of the acetyl moiety is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for reactions such as the haloform reaction , where treatment with a halogen in the presence of a base leads to the formation of a carboxylic acid (at the position of the original acetyl group) and a haloform (e.g., chloroform, bromoform, or iodoform). This reaction can be used to convert the acetyl group into a carboxyl group.

Another important reaction involving the enolizable acetyl group is the aldol (B89426) condensation . In the presence of a base or acid catalyst, 2-Acetyl-1-hydroxy-9H-xanthen-9-one can react with aldehydes or ketones to form β-hydroxy ketone adducts, which can subsequently dehydrate to yield α,β-unsaturated ketones. This reaction provides a powerful method for carbon-carbon bond formation and the elaboration of the side chain.

The carbonyl group of the acetyl moiety can also be a target for nucleophilic attack. For instance, reduction with agents like sodium borohydride (B1222165) would selectively reduce the acetyl carbonyl to a secondary alcohol, yielding 1-(1-hydroxyethyl)-2-hydroxy-9H-xanthen-9-one, without affecting the less reactive xanthone carbonyl under mild conditions.

| Reaction | Reagents and Conditions | Product Type |

| Haloform Reaction | I2, NaOH (aq) | Carboxylic acid (at C-2) |

| Aldol Condensation | Aldehyde/Ketone, Base (e.g., NaOH) or Acid | β-Hydroxy ketone or α,β-Unsaturated ketone |

| Reduction | NaBH4, Methanol | Secondary alcohol |

| α-Halogenation | Br2, Acetic Acid | α-Bromoacetyl derivative |

This table presents plausible reactions of the acetyl group based on general ketone chemistry.

Reactions Involving the Hydroxyl Functionality

The phenolic hydroxyl group at the C-1 position is another key site for chemical modification. Its acidic nature and the nucleophilicity of the corresponding phenoxide ion allow for several important transformations.

Etherification , such as the Williamson ether synthesis, can be achieved by treating the compound with an alkyl halide in the presence of a base (e.g., potassium carbonate). This reaction converts the hydroxyl group into an ether, which can alter the solubility and biological activity of the molecule. For example, reaction with methyl iodide would yield 2-acetyl-1-methoxy-9H-xanthen-9-one.

Esterification is another common reaction of the phenolic hydroxyl group. It can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine) to form the corresponding ester. This transformation is often used to protect the hydroxyl group or to synthesize derivatives with different lipophilicity. The Fries rearrangement of the resulting phenolic ester can lead to the migration of the acyl group to the aromatic ring, forming a C-acylated phenol (B47542). wikipedia.orgorganic-chemistry.org

The hydroxyl group also plays a crucial role in directing electrophilic aromatic substitution reactions on the xanthenone nucleus, as it is a strongly activating, ortho- and para-directing group. libretexts.orglibretexts.org

| Reaction | Reagents and Conditions | Product Type |

| Williamson Ether Synthesis | Alkyl halide (e.g., CH3I), K2CO3 | Ether |

| Esterification | Acyl chloride or Anhydride (B1165640), Pyridine | Ester |

| Fries Rearrangement | Lewis Acid (e.g., AlCl3) on phenolic ester | Hydroxy aryl ketone |

This table outlines expected reactions of the hydroxyl group based on general phenol chemistry.

Reactivity of the Xanthenone Nucleus

The xanthenone nucleus is a dibenzo-γ-pyrone framework that has its own characteristic reactivity, which is further influenced by the attached acetyl and hydroxyl groups.

The benzene (B151609) ring bearing the hydroxyl and acetyl groups is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the hydroxyl group. libretexts.orgmlsu.ac.in This directing effect channels incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. Given that the para position (C-3) is unsubstituted, electrophilic attack is expected to occur preferentially at this site. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely introduce a substituent at the C-3 position. masterorganicchemistry.com For instance, bromination with bromine in a suitable solvent would be expected to yield 2-acetyl-3-bromo-1-hydroxy-9H-xanthen-9-one. The Vilsmeier-Haack reaction could be used to introduce a formyl group onto the activated aromatic ring. wikipedia.orgijpcbs.comorganic-chemistry.org

The carbonyl group of the pyrone ring (at C-9) is a site for nucleophilic attack, although it is generally less reactive than the acetyl carbonyl. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to this carbonyl group to form tertiary alcohols after acidic workup. researchgate.netyoutube.com This reaction provides a route to introduce a variety of alkyl or aryl groups at the C-9 position, leading to a significant structural modification of the xanthenone core.

The xanthenone core can undergo reduction under specific conditions. Catalytic hydrogenation, for example, could potentially reduce the pyrone carbonyl group and the aromatic rings, depending on the catalyst and reaction conditions. The oxidation of phenols can lead to quinones. openstax.org While the xanthenone core is relatively stable to oxidation, harsh oxidizing conditions could lead to degradation of the molecule.

Derivatization Strategies for Analog Synthesis

The diverse reactivity of this compound provides numerous opportunities for the synthesis of a wide range of analogs. A general strategy for creating a library of derivatives would involve the systematic modification of each reactive site.

For instance, the acetyl group can be a starting point for creating a series of derivatives with different side chains through aldol condensations with various aldehydes. The resulting α,β-unsaturated ketones could then be further modified, for example, by Michael addition reactions.

The hydroxyl group can be converted into a series of ethers and esters with varying chain lengths and functionalities to modulate the molecule's physicochemical properties.

The reactivity of the xanthenone nucleus towards electrophilic substitution allows for the introduction of various substituents on the aromatic ring, which can significantly impact the biological activity. A matrix of derivatives can be envisioned where different substituents are introduced at the C-3 position, combined with various modifications of the acetyl and hydroxyl groups.

Computational Chemistry and Molecular Modeling Studies of 2 Acetyl 1 Hydroxy 9h Xanthen 9 One

Density Functional Theory (DFT) Calculations

There is no available research data specifically detailing the DFT calculations for 2-Acetyl-1-hydroxy-9H-xanthen-9-one.

Geometry Optimization and Electronic Structure Analysis

No published studies were found that report on the optimized geometry and electronic structure of this compound as determined by DFT methods.

Molecular Electrostatic Potential (MESP) Mapping

Specific MESP maps for this compound are not available in the current scientific literature.

Quantum Chemical Descriptors (e.g., HOMO/LUMO, Chemical Hardness, Electrophilicity)

There are no dedicated studies reporting the calculated values for quantum chemical descriptors such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), chemical hardness, or electrophilicity for this compound.

Molecular Dynamics (MD) Simulations

No specific molecular dynamics simulation studies for this compound have been identified in the reviewed literature.

Conformational Dynamics and Stability Analysis

Information regarding the conformational dynamics and stability of this compound from MD simulations is not available.

Ligand-Receptor Complex Stability and Interactions

There are no published MD simulation studies that analyze the stability and interaction patterns of this compound within a biological receptor.

Molecular Docking Studies

No specific molecular docking studies, including the prediction of binding modes and affinities with biomolecular targets for this compound, were identified.

Prediction of Binding Modes and Affinities with Biomolecular Targets

Information regarding the prediction of binding modes and affinities of this compound with any specific biomolecular targets is not present in the surveyed literature.

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA)

No studies utilizing binding free energy calculations such as MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) for this compound were found.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Molecular Mechanisms of Cellular Process Modulation (In Vitro/In Silico)

DNA Interaction Mechanisms (e.g., Intercalation, Groove Binding)

The planar aromatic structure of the xanthone (B1684191) nucleus is well-suited for interaction with DNA, a primary target for many anticancer agents. nih.gov Studies on various xanthone derivatives indicate that they can bind to DNA through two principal modes: intercalation and groove binding. nih.govrsc.orgresearchgate.net

Intercalation: The predominant mechanism for many xanthones involves the insertion of the planar xanthone ring system between the base pairs of the DNA double helix. nih.gov This mode of binding is stabilized by π-π stacking interactions between the aromatic system of the xanthone and the DNA base pairs. This insertion causes a distortion in the DNA structure, which can interfere with crucial cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells. nih.govnih.gov The efficacy of this interaction is often influenced by the substituents on the xanthone core. nih.gov

Groove Binding: Alternatively, some xanthone derivatives may bind to the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the edges of the base pairs in the grooves. The transition between groove binding and the more cytotoxic intercalation mode can be influenced by factors such as the specific substituents on the xanthone molecule. rsc.org

Some novel synthetic xanthone derivatives have also demonstrated a selective binding affinity for G-quadruplex (G4) DNA structures, which are prevalent in the telomeric regions and promoter regions of oncogenes. acs.org Computational and biophysical studies suggest that these compounds bind to G4 DNA via an end-stacking mode, which helps to stabilize the G4 structure and inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality. acs.org A study on xanthone derivatives with functionalized side arms found that symmetric bi-functionalization was important for high-affinity G4 DNA binding. acs.org

| Xanthone Derivative | Interaction Mode | Key Findings | Reference |

|---|---|---|---|

| General Xanthone Derivatives | Intercalation | The planar xanthone ring intercalates into DNA base pairs, with substituents influencing binding affinity. | nih.gov |

| Phenanthroline-based drugs (comparison) | Groove binding to Intercalation | Methylation at specific positions can favor groove binding, making the transition to intercalation more difficult. | rsc.org |

| Bi-functionalized Xanthones (e.g., XM2, XP2) | End-stacking with G4 DNA | Showed low to moderate binding affinity (K ~0.5–1.0 × 10⁶ M⁻¹) with G-quadruplex DNA. | acs.org |

| Xanthone derivative (XT17) | Inhibition of DNA synthesis | Docking studies confirmed a stable complex with bacterial gyrase, suggesting suppression of DNA synthesis. | researchgate.net |

Protein Glycation Inhibition Pathways

Advanced glycation end-products (AGEs) are formed through a non-enzymatic reaction between reducing sugars and proteins, a process known as glycation. rsc.org The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and aging. rsc.orgmdpi.com Several naturally occurring compounds, including polyphenols like xanthones, have been identified as potent inhibitors of AGE formation. rsc.orgnih.gov

The inhibitory action of xanthones on protein glycation is multifactorial and involves several key mechanisms:

Trapping of Dicarbonyl Intermediates: The glycation process involves the formation of highly reactive dicarbonyl compounds such as methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO). mdpi.com Xanthones can act as trapping agents, scavenging these intermediates and preventing them from reacting with proteins to form AGEs. nih.govmdpi.com

Antioxidant Activity: Oxidative stress is known to accelerate the formation of AGEs. Xanthones, being powerful antioxidants, can quench free radicals and reduce oxidative stress, thereby indirectly inhibiting the glycation cascade. mdpi.comnih.gov

Metal Ion Chelation: Transition metal ions can catalyze the auto-oxidation of sugars and the degradation of Amadori products, leading to the formation of AGEs. The ability of some polyphenolic compounds to chelate these metal ions is a proposed mechanism for their anti-glycation activity. nih.gov

Studies on the xanthone mangiferin (B1668620) have shown that it can suppress AGE-mediated ailments by reducing the generation of reactive oxygen species (ROS) and inhibiting the activation of the sterol regulatory element-binding protein (SREBP), a key factor in lipogenesis. nih.gov This suggests that xanthones can interfere with the downstream signaling pathways triggered by AGEs.

| Inhibitory Mechanism | Description | Example Compound/Class | Reference |

|---|---|---|---|

| Trapping Dicarbonyls | Scavenging of reactive intermediates like methylglyoxal and glyoxal. | General Polyphenols/Xanthones | nih.govmdpi.com |

| Antioxidant Effect | Quenching of free radicals that accelerate AGE formation. | Mangiferin, General Xanthones | mdpi.comnih.gov |

| Metal Chelation | Binding to transition metal ions that catalyze glycation reactions. | General Polyphenols | nih.gov |

| Signaling Pathway Modulation | Inhibition of AGE-induced signaling, such as ROI generation and SREBP activation. | Mangiferin | nih.gov |

Influence on Oxidative Stress Pathways (Mechanistic Aspects)

The antioxidant properties of xanthones are well-established and contribute significantly to their diverse pharmacological effects. mdpi.commdpi.com These compounds can mitigate oxidative stress through both direct radical scavenging and by modulating endogenous antioxidant defense systems. A central mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.govnih.gov

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov In response to oxidative stress, or upon interaction with activators like certain xanthones, Nrf2 dissociates from Keap1. nih.govnih.gov Xanthones such as demethylcalabaxanthone have been shown to act as competitive inhibitors for Keap1, disrupting the Nrf2-Keap1 interaction. nih.govnih.gov

Once freed, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes. nih.gov This leads to the upregulated expression of a battery of protective enzymes, including:

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.gov

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. nih.gov

Heme Oxygenase-1 (HO-1): An inducible enzyme with potent antioxidant and anti-inflammatory properties. mdpi.com

By enhancing the cellular antioxidant capacity, xanthones help to detoxify reactive oxygen species (ROS), maintain redox homeostasis, and protect cells from oxidative damage. nih.govmdpi.com For instance, γ-mangostin has been shown to induce the expression of Nrf2 and upregulate SIRT1, which reduces ROS production from mitochondria. mdpi.com

| Xanthone Derivative | Target/Pathway | Effect | Reference |

|---|---|---|---|

| Demethylcalabaxanthone | Keap1-Nrf2 | Disrupts Keap1-Nrf2 binding, increasing Nrf2 levels. | nih.govnih.gov |

| α- and γ-mangostin | Nrf2 | Enhances Nrf2 translocation to the nucleus. | mdpi.com |

| γ-mangostin | SOD, Glutathione, Nrf2, SIRT1 | Increases antioxidant enzymes and induces Nrf2 and SIRT1 expression. | mdpi.com |

| General Xanthones (from G. mangostana) | SOD, Catalase | Showed stimulatory activities on these antioxidant enzymes. | researchgate.net |

Induction of Apoptotic Pathways at the Molecular Level (e.g., Caspase Activation, DNA Fragmentation)

A key mechanism underlying the anticancer activity of many xanthone derivatives is their ability to induce programmed cell death, or apoptosis. nih.govnih.govresearchgate.net This is a tightly regulated process that eliminates damaged or unwanted cells. Xanthones typically trigger apoptosis through the intrinsic or mitochondrial pathway, which involves a cascade of molecular events. researchgate.netnih.gov

The process is often initiated by a shift in the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. researchgate.netnih.gov Xanthones have been shown to:

Downregulate anti-apoptotic proteins: Such as Bcl-2 and Bcl-xL, which normally function to preserve mitochondrial integrity. nih.govnih.govnih.gov

Upregulate pro-apoptotic proteins: Such as Bax and Bid. nih.govnih.govnih.gov

This increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. researchgate.netnih.gov

| Xanthone Derivative | Effect on Pro-Apoptotic Proteins (Upregulation) | Effect on Anti-Apoptotic Proteins (Downregulation) | Caspase Activation | Reference |

|---|---|---|---|---|

| Xanthohumol | Bax, Bid | Bcl-2, Bcl-xL | Caspase-3 | nih.gov |

| Pyranocycloartobiloxanthone A | Bax | Bcl-2 | Caspase-3/7, -8, -9 | nih.gov |

| Garciniaxanthone I (GXI) | Bax | Bcl-2, Bcl-xL, Mcl-1 | Caspase-3, -8, -9 | nih.gov |

| α- and γ-mangostin | Associated with induction of apoptosis and cell-cycle arrest. | nih.gov |

Receptor Binding Studies and Ligand-Target Interactions

The diverse biological profile of the xanthone class stems from the ability of its derivatives to bind with multiple protein receptors and enzymes. mdpi.comnih.gov This "privileged structure" allows for a wide range of pharmacological activities, from anticancer to antimicrobial effects. nih.gov While a comprehensive receptor binding profile for 2-Acetyl-1-hydroxy-9H-xanthen-9-one is not available, molecular docking and in vitro studies on other xanthones have identified several key protein targets.

Enzyme Inhibition:

DNA Topoisomerase IIα: Some xanthone derivatives act as inhibitors of this enzyme, which is critical for managing DNA topology during replication and transcription. Inhibition leads to DNA damage and cell death, a common mechanism for anticancer drugs. nih.gov

Protein Kinases: Kinases are a major class of drug targets, particularly in oncology. Xanthones have been shown to bind to and inhibit various protein kinases, such as those in the MAPK signaling pathway, interfering with cancer cell proliferation and survival. mdpi.comfrontiersin.org

Bacterial Gyrase: A specific xanthone derivative (XT17) was found to form a stable complex with bacterial gyrase, an enzyme essential for bacterial DNA replication, explaining its antibacterial activity. researchgate.net

Receptor Binding:

Transthyretin: A transport protein for thyroxine, transthyretin is also implicated in amyloid diseases. A prenylated xanthone was identified through competition-binding studies to have a very strong affinity for this protein, suggesting a potential role in modulating thyroxine metabolism or amyloidogenesis. nih.gov

Estrogen Receptor (ER): In silico toxicity studies have predicted that certain xanthone derivatives may bind to the ligand-binding domain of the estrogen receptor, suggesting potential endocrine-modulating effects. mdpi.com

Molecular docking and computational screening have become invaluable tools for predicting the ligand-target interactions of xanthones, guiding the synthesis of new derivatives with improved affinity and selectivity for specific biological targets. nih.govnih.gov

| Protein Target | Xanthone Derivative(s) | Method of Study | Key Finding | Reference |

|---|---|---|---|---|

| DNA Topoisomerase IIα | Various synthetic xanthones | QSAR, Molecular Docking | Identified as a target for anticancer activity. | nih.gov |

| Transthyretin | Prenylated xanthone from Calophyllum teysmannii | Competition-binding studies | Demonstrated very strong binding affinity. | nih.gov |

| Various Protein Kinases (e.g., MAPK1, FYN) | Synthetic xanthone derivatives | In silico target fishing | Kinases identified as a major target family. | frontiersin.org |

| Bacterial Gyrase | Xanthone derivative XT17 | Molecular Docking | Predicted stable complex formation, inhibiting DNA synthesis. | researchgate.net |

| Estrogen Receptor (ER-LBD) | Synthetic xanthone derivatives | In silico prediction (ProTox III) | Predicted to be an active ligand for the receptor. | mdpi.com |

Structure Activity Relationship Sar Studies of 2 Acetyl 1 Hydroxy 9h Xanthen 9 One Derivatives

Influence of Acetyl Group Modifications on Biological Interactions

The acetyl group at the C-2 position of the xanthenone core is a key feature that can be modified to modulate biological activity. While specific studies on the modification of the acetyl group in 2-Acetyl-1-hydroxy-9H-xanthen-9-one are limited, research on related compounds suggests that this functional group can play a significant role in biological interactions. For instance, acetylation of polysaccharides has been shown to enhance their biological activities by improving molecular chain extension and exposing hydroxyl groups. nih.gov

In the context of xanthones, an acetylated group has been found to enhance anticancer activity. This is potentially due to intracellular enzymes hydrolyzing the acetylated derivative back to the dihydroxyxanthone form, suggesting a prodrug-like mechanism. researchgate.net Modifications of the acetyl group, such as its reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an oxime or hydrazone, could significantly alter the electronic and steric properties of the molecule, thereby influencing its binding to biological targets.

Table 1: Potential Modifications of the Acetyl Group and Their Expected Impact on Biological Interactions

| Modification | Potential Change in Properties | Expected Impact on Biological Interactions |

| Reduction to ethyl group | Increased lipophilicity, loss of hydrogen bond acceptor | Altered membrane permeability and target binding |

| Oxidation to carboxylic acid | Increased polarity, introduction of a hydrogen bond donor/acceptor and a negative charge | Enhanced solubility in aqueous media, potential for new ionic interactions with target sites |

| Conversion to oxime | Introduction of a hydrogen bond donor/acceptor | Potential for new hydrogen bonding interactions |

| Conversion to hydrazone | Introduction of a hydrogen bond donor/acceptor and potential for further substitution | Formation of new interactions with biological targets |

Impact of Hydroxyl Group Derivatization on Mechanistic Activity

The hydroxyl group at the C-1 position is crucial for the biological activity of many xanthone (B1684191) derivatives, often participating in hydrogen bonding with target enzymes or receptors. mdpi.com Derivatization of this group can have a profound impact on the mechanistic activity of the compound.

Derivatization of the 1-hydroxyl group itself, for instance, through etherification or esterification, would eliminate its hydrogen-bonding donor capability. This could lead to a decrease in activity if this interaction is critical for target binding. However, it could also lead to increased membrane permeability and altered pharmacokinetic properties.

Table 2: Research Findings on Hydroxyl Group Derivatization in Xanthones

| Derivative | Biological Activity Studied | Key Finding | Reference |

| 1-Hydroxy-3-O-substituted xanthones | Acetylcholinesterase Inhibition | Introduction of a hydrophobic moiety at C-3 significantly improved activity. | mdpi.com |

| 1,2-Dihydroxy-9H-xanthen-9-one | Anti-inflammatory, Antioxidant | Presence of adjacent hydroxyl groups contributes to potent antioxidant and anti-inflammatory effects. | nih.gov |

Effects of Substituents on the Xanthenone Core on Target Engagement

The position of substituents on the xanthenone ring is a critical determinant of biological activity. nih.gov For example, the cytotoxic activity of hydroxyxanthones does not increase linearly with the number of hydroxyl groups, indicating that the position of these groups is crucial. nih.gov The relative positioning of the acetyl and hydroxyl groups in this compound is likely to be a key factor in its biological profile. Isomers with these groups at different positions would be expected to exhibit distinct activities. For instance, the toxicity of hydroxy-substituted 1,4-naphthoquinones to rat hepatocytes was found to be highly dependent on the position of the hydroxyl group. researchgate.net

Stereochemistry can also play a pivotal role in the biological activity of chiral derivatives. sanamedica.it While this compound itself is not chiral, the introduction of chiral centers through derivatization could lead to enantiomers with significantly different biological activities.

The electronic nature of substituents on the xanthenone core can significantly influence biological activity. Electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, can increase the electron density of the aromatic system, which may enhance interactions with electron-deficient regions of a biological target. Conversely, electron-withdrawing groups, such as nitro or halogen groups, can decrease the electron density and may favor interactions with electron-rich sites. For instance, the addition of a chloro substituent to a hydroxyxanthone skeleton was found to increase antimalarial activity. innovareacademics.in

Steric factors also play a crucial role. The size and shape of substituents can affect how the molecule fits into the binding pocket of a target protein. Bulky substituents may cause steric hindrance, preventing optimal binding, or they may promote binding by occupying a specific hydrophobic pocket.

Correlation between Molecular Descriptors and Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the correlation between the structural properties of molecules and their biological activities. In the case of xanthone derivatives, various molecular descriptors have been found to be significantly correlated with their anticancer and enzyme inhibitory activities.

QSAR models have been developed for xanthone derivatives that have successfully predicted their anticancer activities. researchgate.net These models have highlighted the importance of several molecular descriptors:

Dielectric Energy: Relates to the distribution of charge within the molecule.

Group Count (hydroxyl): The number of hydroxyl groups, which can participate in hydrogen bonding. researchgate.net

LogP: The logarithm of the partition coefficient between n-octanol and water, which is a measure of the molecule's hydrophobicity. researchgate.net

Shape Index: A descriptor of the molecule's three-dimensional shape. researchgate.net

Solvent-Accessible Surface Area: The surface area of the molecule that is accessible to a solvent, which can influence solubility and interactions with biological targets. researchgate.net

Another QSAR study on xanthone derivatives as α-glucosidase inhibitors revealed that thermodynamic properties like Henry's law constant and standard Gibbs free energy, along with the steric property of Total Valence Connectivity, were significant contributors to the inhibitory activity. Furthermore, a QSAR analysis of hydroxyxanthone derivatives for anticancer activity identified the net atomic charges at specific carbon atoms (qC1, qC2, qC3), dipole moment, and logP as key descriptors. nih.gov

These findings underscore the multifactorial nature of the SAR of xanthones, where a combination of electronic, steric, and hydrophobic properties governs their biological effects.

Table 3: Key Molecular Descriptors in QSAR Studies of Xanthone Derivatives

| Descriptor Type | Specific Descriptor | Biological Activity Correlated With | Reference |

| Electronic | Dielectric Energy, Net Atomic Charges (qC1, qC2, qC3), Dipole Moment | Anticancer Activity | researchgate.netnih.gov |

| Hydrophobic | LogP | Anticancer Activity | researchgate.netnih.gov |

| Steric/Topological | Shape Index, Total Valence Connectivity | Anticancer Activity, α-Glucosidase Inhibition | researchgate.net |

| Hydrogen Bonding | Hydroxyl Group Count | Anticancer Activity | researchgate.net |

| Thermodynamic | Henry's Law Constant, Standard Gibbs Free Energy | α-Glucosidase Inhibition | |

| Global Molecular Property | Solvent-Accessible Surface Area | Anticancer Activity | researchgate.net |

Advanced Applications of Xanthenone Derivatives in Chemical Research

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the xanthene core makes it a popular building block for small-molecule fluorescent probes. nih.gov These probes are invaluable tools in bioimaging and analytical chemistry. By modifying the basic xanthenone structure, researchers can create sensors that respond to specific environmental changes or the presence of particular analytes. nih.govnih.gov

The design of effective xanthenone-based fluorophores hinges on several key principles that manipulate the molecule's photophysical properties. The core structure is a rigid chromophore that maximizes π-conjugation, a fundamental requirement for strong fluorescence. nih.gov

Key design strategies include:

Heteroatom Substitution: Replacing the bridging oxygen atom (position 10') of the xanthene core with other atoms like silicon (Si) can produce dramatic red-shifts in absorption and emission spectra, moving the fluorescence towards longer wavelengths suitable for in vivo imaging. nih.govresearchgate.net

Push-Pull Systems: A common strategy involves creating a donor-π-acceptor (D-π-A) system within the molecule. This "push-pull" mechanism often leads to excited-state intramolecular charge transfer (ICT), making the dye's fluorescence sensitive to solvent polarity. nih.govmdpi.com As ambient polarity increases, the emission shifts to longer wavelengths (a bathochromic shift). nih.gov

Spirocyclization: Many xanthene-based probes utilize a spirocyclic structure. This design feature often renders the molecule non-fluorescent and colorless (the "closed" form). A specific chemical reaction with an analyte can trigger the opening of the spiro-ring, leading to a highly fluorescent "open" form, creating a "turn-on" sensor. nih.gov

Functional Group Modification: The introduction of specific functional groups allows for targeted applications. For instance, incorporating moieties like diphenylamine (B1679370) can help target specific organelles like lysosomes or mitochondria within living cells. rsc.org Similarly, adding meso-amino groups to a sulfone-xanthone structure can significantly increase the Stokes shift, which is the separation between absorption and emission maxima. nih.gov

A study on solvatochromic fluorophores demonstrated that introducing electron-withdrawing heteroatoms can stabilize the Lowest Unoccupied Molecular Orbital (LUMO) and induce bathochromic shifts, a principle that guided the synthesis of acridone (B373769) derivatives with optimized sensitivity to polarity changes. nih.gov

The ability of xanthenone probes to detect specific molecules relies on a chemical reaction between the probe and the analyte that modulates the fluorophore's properties. This modulation can occur through several mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). mdpi.com

For example, while specific probes for hydrogen peroxide (H₂O₂) based on 2-Acetyl-1-hydroxy-9H-xanthen-9-one are not detailed in the provided results, the general principles can be applied. A sensing mechanism for an analyte like hypochlorous acid (HClO), an indicator of oxidative stress, has been demonstrated using a near-infrared (NIR) fluorescent probe integrated into a hydrogel wound dressing. mdpi.com The probe's fluorescence is activated in the presence of the analyte, allowing for real-time visualization of its levels. mdpi.com

The design often involves a pro-fluorescent molecule that becomes fluorescent after a reaction. For instance, fluorogenic probes for the enzyme penicillin G acylase have been created from pyronin dyes (which have a xanthene-like core), demonstrating the "turn-on" activation mechanism. researchgate.net

Xanthenone Ligands in Transition Metal Catalysis

The rigid backbone of the xanthene molecule is an ideal scaffold for creating bidentate phosphine (B1218219) ligands, which are crucial in transition metal catalysis. The reactivity and selectivity of organometallic catalysts are highly dependent on the steric and electronic properties of the ligands bound to the metal center. nih.govacs.org

Xantphos is a well-known class of diphosphine ligands built on a xanthene-type backbone. nih.govacs.org Their defining characteristic is the "wide bite angle" (P-M-P angle), which is the angle formed by the two phosphorus donor atoms and the coordinated metal center. The rigid heterocyclic backbone of Xantphos pre-organizes the phosphorus atoms, enforcing these large angles. acs.orgacs.org

The bite angle is a critical parameter that can be fine-tuned by making subtle alterations to the xanthene backbone, such as changing the bridging group at the 9-position. acs.orgacs.org This tuning allows for precise control over the catalyst's properties, influencing both reaction rates and selectivity. rsc.orgrsc.org Aided by computational chemistry, a range of these ligands has been developed with natural bite angles spanning from approximately 100° to 134°. nih.govacs.orgacs.org The increased steric bulk from substituents like tert-butyl groups on the phosphorus atoms can further enlarge the bite angle. wgtn.ac.nz

Table 1: Examples of Xantphos-type Ligands and Their Natural Bite Angles

| Ligand Name | Backbone Bridge (Position 9) | Natural Bite Angle (βn) | Reference |

|---|---|---|---|

| Xantphos | C(CH₃)₂ | ~111° | acs.org |

| Sixantphos | Si(CH₃)₂ | ~114° | wgtn.ac.nz |

| Thixantphos | S | ~112° | wgtn.ac.nz |

Natural bite angles are calculated values for the free ligand and can vary slightly upon coordination to a metal center.

Xanthenone-derived ligands, particularly Xantphos, have demonstrated exceptional performance in numerous catalytic reactions.

Homogeneous Catalysis: In homogeneous catalysis, where the catalyst is in the same phase as the reactants, Xantphos ligands are highly valued. mdpi.com Their wide bite angle is known to influence selectivity in critical industrial processes. rsc.orgrsc.org

Hydroformylation: In the rhodium-catalyzed hydroformylation of alkenes, Xantphos ligands are highly selective towards the formation of linear aldehydes over branched isomers. researchgate.net The bite angle plays a crucial role, with steric factors primarily governing this regioselectivity. rsc.org

Palladium-Catalyzed Reactions: Xantphos and its derivatives are effective in Pd-catalyzed reactions like allylic alkylation and the carbonylation of ethene. acs.orgrsc.org The large P-Pd-P angle is a key factor in achieving high activity and selectivity. acs.org

Nickel-Catalyzed Reactions: Xantphos is a prolific ligand for various nickel-catalyzed reactions, including hydrocyanation and cross-coupling. nih.gov (Xantphos)Ni complexes have been shown to be competent pre-catalysts for these transformations. nih.gov

Heterogeneous Catalysis: While traditionally used in homogeneous systems, there is a growing shift towards heterogeneous catalysis to improve catalyst recovery, reusability, and sustainability. conicet.gov.arresearchgate.netexlibrisgroup.com

Catalyst Support: The xanthenone scaffold itself can be part of a heterogeneous catalyst system. For example, xanthenone-containing macromolecular photosensitizers have been developed as recyclable heterogeneous photocatalysts for the synthesis of fine chemicals under visible light. rsc.org

Synthesis of Xanthenes: Heterogeneous catalysts, such as organically based resins (DABCO/Amberlyst-15) or supported acids, are being employed for the environmentally benign, one-pot synthesis of xanthene derivatives, offering advantages like simple workup and catalyst recycling. mdpi.com This approach reduces waste and avoids the use of toxic solvents, aligning with the principles of green chemistry. mdpi.comresearchgate.net The robust nature of these solid catalysts makes them suitable for large-scale industrial applications. conicet.gov.arresearchgate.net

Materials Science Applications of Xanthenone Scaffolds

The rigid and photochemically active nature of the xanthenone structure lends itself to applications in materials science. conicet.gov.arrsc.org These applications often leverage the interaction of the xanthenone moiety with light or its ability to form robust, larger structures.

Research has highlighted several areas where xanthenone scaffolds are proving valuable:

Photocatalysts: Macromolecules containing xanthenone units have been successfully used as heterogeneous photocatalysts. These materials can absorb visible light and drive chemical reactions, such as the synthesis of ureas and imines. A key advantage is that these macromolecular catalysts can be easily recovered by filtration and reused for multiple cycles without a significant drop in activity, demonstrating their potential for sustainable chemical production. rsc.org

UV Protection: Xanthone (B1684191) derivatives have been reported for use as UV absorbers and light stabilizers in materials like cosmetics and textiles. conicet.gov.ar Their ability to absorb UV radiation helps protect the underlying material from photodegradation.

Coordination Polymers: Wide-angle bisphosphine ligands based on scaffolds like xanthene can form one-, two-, or three-dimensional coordination polymers when combined with appropriate metal precursors. These materials have potential applications in areas such as heterogeneous catalysis. researchgate.net

Optoelectronic Materials

Optoelectronic materials are crucial for technologies that convert light into electricity or vice versa. azom.com The xanthenone structure is a promising component in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Its electron-accepting nature makes it an excellent building block for creating donor-acceptor (D-A) type molecules, which are essential for efficient light emission. researchgate.netnih.gov In these D-A systems, the xanthenone unit serves as the acceptor, while various electron-donating moieties can be attached to modulate the compound's electronic and photophysical properties. researchgate.net

A key area of research is the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). TADF allows OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency without the need for heavy metals like iridium. This is achieved by designing molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. The rigid structure of the xanthenone core, when combined with a sterically hindered donor group, can create a large dihedral angle that separates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), leading to the small S₁-T₁ gap required for TADF. researchgate.net

Recent research has focused on synthesizing and characterizing various xanthenone and thioxanthenone (a sulfur-containing analogue) derivatives for use as emitters in OLEDs. For instance, new derivatives have been developed that show mechanochromic properties (changing color under mechanical force) and exhibit TADF. spiedigitallibrary.org In one study, spin-coated films of newly synthesized xanthenone derivatives demonstrated high photoluminescence quantum yields (PLQY) of up to 51.83%. spiedigitallibrary.orgspiedigitallibrary.org OLED devices fabricated using these compounds as the emitting layer achieved a maximum brightness of 44,573 cd/m² and a high external quantum efficiency (EQE) of 12.61%. spiedigitallibrary.orgspiedigitallibrary.org

The choice of the donor molecule attached to the xanthenone acceptor significantly impacts the device's performance. A study on bipolar thioxanthone derivatives showed that varying the donor moiety (such as phenoxazine, carbazole, phenothiazine, or acridane derivatives) altered the charge-transporting properties and the color of the electroluminescence. nih.gov Devices using these materials as emitters displayed colors ranging from blue to yellow and showed EQEs as high as 10.3%. nih.gov Another investigation into donor-acceptor compounds based on xanthenone found that emitters containing di-tert-butyl-carbazolyl and di-tert-butyl-acridanyl donors achieved double the PLQY in doped films compared to those with sulfur or oxygen-containing donors. researchgate.net

Interactive Table: Performance of Xanthenone Derivatives in OLEDs

| Derivative Type | Role in OLED | Max. External Quantum Efficiency (EQE) | Max. Brightness (cd/m²) | Photoluminescence Quantum Yield (PLQY) | Emission Color |

|---|---|---|---|---|---|

| Xanthenone-based TADF Emitter | Emitter | 12.61% spiedigitallibrary.orgspiedigitallibrary.org | 44,573 spiedigitallibrary.orgspiedigitallibrary.org | 51.83% spiedigitallibrary.orgspiedigitallibrary.org | Not Specified |

| Thioxanthenone-Carbazole Emitter | Emitter | 11.2% nih.gov | Not Specified | Not Specified | Blue nih.gov |

| Thioxanthenone-Acridane Emitter | Emitter | 10.3% nih.gov | Not Specified | 50% nih.gov | Green nih.gov |

| Xanthenone-Phenothiazine TADF Emitter | Emitter | Not Specified | Not Specified | Not Specified | Blue (Theoretical) researchgate.net |

Dye and Pigment Chemistry

The xanthenone scaffold is the basis for xanthene dyes, one of the oldest and most important classes of synthetic colorants. lsu.edu While this compound belongs to the xanthenone class, the most widely used dyes in this family, such as fluorescein (B123965) and rhodamines, possess the related xanthene structure. nih.gov The core structure acts as the chromophore, the part of the molecule responsible for absorbing and reflecting light to produce color. youtube.com The color and properties of these dyes can be readily modified by introducing different substituent groups (auxochromes) onto the xanthenone or xanthene rings. youtube.com

Xanthene dyes are known for their brilliant and fluorescent colors, spanning from yellow and orange to red and pink. youtube.com They have found widespread use in a variety of applications. Historically and currently, they are used for dyeing textiles like silk, wool, and modern tannin-mordanted cotton. youtube.com They are also used extensively in non-textile applications, such as coloring paper, as components in inks, and in cosmetics. youtube.com For example, Eosin, a brominated derivative of fluorescein, is well-known for its use in lipstick and as a biological stain. youtube.com

The synthesis of xanthene dyes is often achieved through the condensation of phthalic anhydride (B1165640) or its derivatives with resorcinol (B1680541) or m-aminophenol derivatives. nih.govgoogle.com Researchers have developed convenient one-pot procedures to create both symmetric and asymmetric xanthene dyes, providing access to water-soluble colorants with far-red fluorescence emission, which are valuable for biological imaging applications. nih.gov

Beyond simple coloration, many xanthene derivatives are functional dyes. Their strong fluorescence is utilized in laser technology and as pH-sensitive fluorescent probes for bio-imaging. goums.ac.ir Some derivatives can exist in a colorless, closed-lactone form (leuco dye) and a colored, open-ring form. nih.gov This property is the basis for thermochromic materials, where a color change is induced by heat. In a recent study, novel xanthene derivatives in their closed form were used as leuco dyes, which, when combined with an ionic liquid as a developer, created an irreversible thermochromic marker. nih.gov The photophysical properties of common xanthene dyes like Eosin Y and Rose Bengal are subjects of continuous study to optimize their use in applications such as photodynamic therapy, which relies on their ability to generate singlet oxygen when exposed to light. nih.gov

Interactive Table: Properties of Common Xanthene Dyes

| Dye Name | Chemical Class | Typical Color | Key Application(s) |

|---|---|---|---|

| Fluorescein | Xanthene | Yellow-Green Fluorescence | Biological stain, fluorescent tracer lsu.edu |

| Eosin Y | Brominated Xanthene | Red/Pink | Histological stain, ink, cosmetics youtube.comnih.gov |

| Rose Bengal | Chlorinated/Iodinated Xanthene | Deep Pink/Red | Photosensitizer, biological stain nih.gov |

| Rhodamine B | Xanthene | Magenta | Fluorescent tracer, dye lasers researchgate.net |

| Rhodamine 6G | Xanthene | Orange | Dye lasers, fluorescence microscopy researchgate.net |

Future Research Directions and Emerging Paradigms for 2 Acetyl 1 Hydroxy 9h Xanthen 9 One

Exploration of Novel Synthetic Pathways and Methodologies

The currently known synthetic routes to 2-Acetyl-1-hydroxy-9H-xanthen-9-one primarily rely on classical reactions. One documented method involves the Fries rearrangement of (9-oxoxanthen-1-yl) acetate. chemsrc.com Another established approach is the acylation of 1-Hydroxy-9H-xanthen-9-one using acetyl chloride or acetic anhydride (B1165640). chemsrc.com

Future research should focus on developing more efficient, sustainable, and versatile synthetic methodologies. This could include:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the acylation and rearrangement reactions.

Flow chemistry: Continuous flow processes could offer better control over reaction parameters, leading to higher purity and scalability.

Catalytic C-H activation: Direct C-H acetylation of the xanthenone core would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Photochemical methods: The use of light to drive the synthesis could offer unique reactivity and selectivity profiles.

The exploration of these modern synthetic techniques could lead to more accessible and cost-effective production of this compound, facilitating further research into its properties and applications.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, better process control. | Scale-up limitations, potential for localized overheating. |

| Flow Chemistry | High throughput, precise control, enhanced safety, easy scale-up. | Initial setup cost, potential for clogging with solid byproducts. |

| Catalytic C-H Activation | High atom economy, reduced waste, novel disconnections. | Catalyst cost and sensitivity, regioselectivity control. |

| Photochemical Synthesis | Mild reaction conditions, unique reactivity, high selectivity. | Specialized equipment required, potential for side reactions. |

Advanced Spectroscopic Characterization Techniques for Complex Derivatization

A thorough understanding of the structure and electronic properties of this compound and its future derivatives is paramount. While basic spectroscopic data for the parent compound may exist, a comprehensive analysis using advanced techniques is crucial for characterizing more complex derivatives.

Future research should employ a suite of modern spectroscopic methods:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as COSY, HSQC, and HMBC will be essential for unambiguously assigning the proton and carbon signals, especially in more complex derivatives with multiple substituents.

High-Resolution Mass Spectrometry (HRMS): This will provide precise mass determination, confirming the elemental composition of newly synthesized compounds.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques will provide detailed information about the vibrational modes of the molecule, including the key carbonyl and hydroxyl functional groups.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide the definitive solid-state conformation and packing of the molecule.

Table 2: Key Spectroscopic Data for Future Characterization of this compound Derivatives

| Spectroscopic Technique | Information to be Obtained |

| ¹H NMR | Chemical shift, coupling constants, and integration of protons. |

| ¹³C NMR | Chemical shifts of all carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons for unambiguous structural assignment. |

| High-Resolution Mass Spectrometry | Exact mass and elemental composition. |

| FTIR/Raman Spectroscopy | Vibrational frequencies of functional groups (C=O, O-H, C-C). |

| UV-Vis Spectroscopy | Electronic transitions and conjugation within the molecule. |

Integrated Computational and Experimental Mechanistic Studies

To truly understand and predict the reactivity and properties of this compound, an integrated approach combining experimental work with computational modeling is necessary. Such studies can provide deep insights into reaction mechanisms and guide the design of new derivatives with desired functionalities.

Future research directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of the molecule, predict spectroscopic properties (NMR, IR), and calculate reaction energy profiles to elucidate synthetic mechanisms.

Time-Dependent DFT (TD-DFT): This method can be used to predict the electronic absorption and emission spectra, providing insights into the photophysical properties of the molecule.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Studies: By combining experimental data with computational descriptors, QSAR models can be developed to predict the biological activity of new derivatives.

These computational approaches, when validated by experimental data, will accelerate the discovery and optimization of this compound-based compounds for various applications.

Diversification of Xanthenone Scaffolds for Enhanced Functionality

The this compound scaffold provides multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives with a wide range of properties.

Future research should focus on:

Derivatization of the Acetyl Group: The acetyl group can be transformed into other functional groups, such as amines, amides, or esters, to modulate the compound's polarity, solubility, and biological activity.

Modification of the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a handle for conjugation to other molecules.

Functionalization of the Xanthenone Core: Electrophilic aromatic substitution or cross-coupling reactions could be employed to introduce additional substituents onto the aromatic rings, further tuning the electronic and steric properties of the molecule.

Synthesis of Polymeric Scaffolds: Incorporating the xanthenone unit into a polymer backbone could lead to materials with interesting photophysical or biological properties.

This systematic diversification will be key to unlocking new functionalities and applications for this class of compounds.

Role in Advanced Chemical Biology Tools

The inherent fluorescence of many xanthenone derivatives suggests their potential use as scaffolds for the development of advanced chemical biology tools.

Future research in this area could explore:

Fluorescent Probes: By attaching specific recognition motifs to the xanthenone core, fluorescent probes could be developed for the detection of biologically important analytes such as metal ions, reactive oxygen species, or specific enzymes.

Bioimaging Agents: The photophysical properties of this compound derivatives could be optimized for use in cellular imaging, allowing for the visualization of specific organelles or biological processes.

Photoaffinity Labeling: The development of derivatives with photoreactive groups could enable the identification of protein targets of bioactive xanthenone compounds.

Drug Delivery Vehicles: The xanthenone scaffold could be incorporated into larger drug delivery systems to provide a fluorescent tag for tracking the delivery vehicle within cells or tissues.

The exploration of these applications could position this compound as a valuable tool for understanding and manipulating biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.